molecular formula C23H24ClN3O3S B2901695 N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1216434-57-9

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride

Cat. No.: B2901695
CAS No.: 1216434-57-9
M. Wt: 457.97
InChI Key: DWOKXLNWOZQLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound combining a benzothiazole core, a chromene-3-carboxamide group, and a diethylaminoethyl side chain. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Its structure features a planar benzothiazole ring connected via an amide bond to a chromene moiety, with the diethylaminoethyl group introducing basicity and salt-forming capability .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S.ClH/c1-3-25(4-2)13-14-26(23-24-18-10-6-8-12-20(18)30-23)21(27)17-15-16-9-5-7-11-19(16)29-22(17)28;/h5-12,15H,3-4,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOKXLNWOZQLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a benzothiazole moiety and a chromene framework. Its IUPAC name is this compound. The molecular formula is C20H22N3O3S·HCl, and it has a molecular weight of approximately 407.93 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cellular signaling pathways. The exact mechanisms are still under investigation, but potential actions include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing physiological responses.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits promising antibacterial and antifungal activities. In vitro studies have shown that it effectively inhibits the growth of several pathogenic microorganisms.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Candida albicans12 µg/mL
Pseudomonas aeruginosa20 µg/mL

These MIC values indicate that the compound has comparable efficacy to established antibiotics such as ciprofloxacin and antifungals like fluconazole .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals and protect against oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)
N-(1,3-benzothiazol-2-yl)...39.98
Trolox50.00
4-MMPB32.01

The data indicates that this compound exhibits superior antioxidant activity compared to Trolox, a standard reference antioxidant .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Cell Line Studies : In vitro studies on prostate cancer cell lines (PC-3 and DU145) demonstrated that the compound induces apoptosis in a dose-dependent manner. The IC50 values were significantly lower in PC-3 cells compared to DU145 cells, indicating higher sensitivity .
    • PC-3 Cells : IC50 at 24 h = 40.1 µg/mL; 48 h = 27.05 µg/mL
    • DU145 Cells : IC50 at 24 h = 98.14 µg/mL; 48 h = 62.5 µg/mL
  • Inflammation Models : Animal models treated with the compound showed reduced markers of inflammation, suggesting potential applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzothiazole derivatives to assess its unique properties:

Table 3: Comparison with Similar Compounds

Compound NameAntibacterial ActivityAntioxidant ActivityAnti-inflammatory Potential
N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)...HighModerateHigh
N-(4-chloro-1,3-benzothiazol-2-yl)...ModerateLowModerate
N-(6-chloro-1,3-benzothiazol-2-yl)...HighHighLow

The data suggests that this compound stands out due to its combined antibacterial and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with benzothiazole- and chromene-based derivatives. Key comparisons include:

Compound Name Key Structural Features Functional Implications
Target Compound Benzothiazole, chromene-3-carboxamide, diethylaminoethyl group (hydrochloride salt) Enhanced solubility (salt form), potential for hydrogen bonding and π–π interactions .
N-(3-Ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide Ethyl and difluoro substituents on benzothiazole, neutral chromene carboxamide Increased lipophilicity (XLogP3 = 4.3), reduced solubility compared to hydrochloride salts .
N-(Benzothiazol-2-yl)-3-chlorobenzamide 3-Chlorobenzamide linked to benzothiazole, neutral form Planar structure with trans-amide conformation, moderate hydrogen-bonding capacity .
N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrole-3-carboxamide Pyrole core, diethylaminoethyl group, indole substituent Pharmacological relevance (anticancer/kinase inhibition), salt-dependent solubility .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound (MW ≈ 455.93 g/mol, estimated XLogP3 ≈ 3.8) is heavier and less lipophilic than N-(3-ethyl-4,6-difluoro-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide (MW = 386.4 g/mol, XLogP3 = 4.3) due to its hydrophilic diethylaminoethyl group and salt form . Neutral benzothiazole derivatives (e.g., N-(benzothiazol-2-yl)-3-chlorobenzamide, MW = 296.75 g/mol) exhibit lower solubility but higher membrane permeability .
  • Solubility :

    • The hydrochloride salt of the target compound likely improves aqueous solubility (>10 mg/mL) compared to neutral analogs (<1 mg/mL) .

Preparation Methods

Three-Component Reaction

A DBU-catalyzed reaction of salicylaldehyde, acetonitrile derivatives, and thiazolidinedione in ethanol–water (1:1) yields 3,4-disubstituted 4H-chromenes. For 2-oxo-2H-chromene-3-carboxylic acid, malononitrile substitutes thiazolidinedione, followed by oxidative hydrolysis.

Conditions :

  • Catalyst : 10 mol% DBU.
  • Solvent : Ethanol/water.
  • Yield : 65–78%.

Cyclization of 4-Oxo-4H-Chromene-3-Carboxylic Acid

4-Oxo-4H-chromene-3-carboxylic acid is synthesized from ortho-hydroxyacetophenone via Claisen-Schmidt condensation with ethyl chlorooxalate, followed by acid hydrolysis.

Optimization :

  • Base : Triethylamine for deprotonation.
  • Workup : Extraction with methylene chloride and drying over Na₂SO₄.

Amide Coupling Between Benzothiazole Amine and Chromene-Carboxylic Acid

Amide bond formation employs carbodiimide- or uronium-based coupling agents:

Method Reagents Solvent Temperature Yield Reference
EDC/DMAP EDC, DMAP, TEA CH₂Cl₂ RT 70–78%
HATU/DIPEA HATU, DIPEA DMF 0°C → RT 82–88%

Procedure (EDC/DMAP) :

  • Dissolve chromene-carboxylic acid (1 eq) and benzothiazole amine (1.1 eq) in CH₂Cl₂.
  • Add EDC (1.2 eq), DMAP (0.1 eq), and TEA (2 eq).
  • Stir at RT for 12 h, extract with CH₂Cl₂, and purify via silica gel chromatography.

Note : HATU-mediated coupling in DMF achieves higher yields but requires anhydrous conditions.

Introduction of Diethylaminoethyl Group

The diethylaminoethyl moiety is introduced via nucleophilic substitution of chloroethyl-diethylamine with the secondary amine of the benzothiazole-chromene amide.

Conditions :

  • Reagent : 2-Chloro-N,N-diethylamine hydrochloride (1.5 eq).
  • Base : K₂CO₃ (3 eq) in acetonitrile.
  • Temperature : 60°C, 8 h.
  • Yield : 68–75%.

Optimization :

  • pH Control : Maintain pH 7.5–8.5 to minimize side reactions.
  • Purification : Column chromatography (hexane/ethyl acetate).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with hydrogen chloride gas in cold diethyl ether. The precipitate is filtered, washed with ether, and dried under vacuum.

Conditions :

  • Solvent : Diethyl ether at 0–5°C.
  • Stoichiometry : 1.1 eq HCl gas.
  • Purity : >95% by HPLC.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 8.65 (s, 1H, chromene C=O), 3.45 (q, 4H, NCH₂CH₃), 1.25 (t, 6H, CH₂CH₃).
  • ¹³C NMR : δ 165.2 (C=O), 152.1 (benzothiazole C-2), 118.4–130.8 (aromatic carbons).

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)

  • Column : C18 (4.6 × 150 mm).
  • Mobile Phase : Acetonitrile/water + 0.1% TFA.
  • Retention Time : 6.8 min.
  • [M+H]⁺ : m/z 407.93.

X-Ray Crystallography

Single-crystal analysis confirms the Z-configuration of the chromene carbonyl and planar benzothiazole ring.

Optimization Challenges

  • Side Reactions : Over-alkylation at the diethylaminoethyl stage necessitates stoichiometric control.
  • Solvent Choice : Polar aprotic solvents (DMF) enhance coupling efficiency but complicate purification.
  • Catalyst Cost : HATU increases expenses compared to EDC.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride with high purity?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with cyclization to form the benzothiazole and chromene moieties. Key steps include:
  • Coupling reactions : Amide bond formation between benzothiazole and chromene-carboxylic acid derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Diethylaminoethyl group introduction : Nucleophilic substitution using diethylaminoethyl chloride, requiring pH control (7.5–8.5) to avoid side reactions .
  • Hydrochloride salt formation : Precipitation in cold diethyl ether after neutralization with HCl .
    Optimization includes monitoring via TLC (silica gel, ethyl acetate/hexane) and NMR (¹H/¹³C) for intermediate validation. Reaction yields improve with inert atmospheres (N₂) and controlled heating rates .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., chromene C=O at δ 165–170 ppm, diethylamino CH₂ at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl groups and aromaticity .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~500–550) .
  • X-ray crystallography : Resolves stereochemistry for crystalline intermediates, validated by CCDC databases (e.g., similar benzothiazole derivatives in ) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Strategies include:
  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) vs. cell-based viability (MTT assays) to distinguish direct target effects from off-target toxicity .
  • Dose-response profiling : Use IC₅₀/EC₅₀ curves to identify activity thresholds. For example, anti-inflammatory activity may peak at 10 μM but decline at higher doses due to aggregation .
  • Model system standardization : Replicate results in ≥3 cell lines (e.g., HEK293, HeLa, primary murine macrophages) to rule out lineage-specific artifacts .

Q. What computational approaches predict the compound’s binding interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or PI3K. Prioritize binding poses with hydrogen bonds to the benzothiazole NH and chromene C=O groups .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and ligand-protein interaction persistence (>70% simulation time) .
  • QSAR modeling : Train models on analogs (e.g., from and ) to predict ADMET properties. Critical descriptors include logP (2.5–3.5) and topological polar surface area (90–110 Ų) .

Comparative Structural and Functional Analysis

Q. How does the structural uniqueness of this compound influence its pharmacological profile compared to analogs?

  • Methodological Answer : The compound’s hybrid benzothiazole-chromene scaffold and diethylaminoethyl side chain confer distinct properties:
Structural Feature Functional Impact Analog Comparison (Evidence)
Benzothiazole moietyEnhances DNA intercalation and kinase inhibitionLess potent than naphthalene derivatives
Chromene C=O groupStabilizes hydrogen bonding with catalytic lysines (e.g., in PI3Kγ)More selective than furan-based analogs
Diethylaminoethyl side chainImproves solubility (logS ≈ -3.5) and membrane permeability (PAMPA > 5 × 10⁻⁶ cm/s)Superior to methylsulfonyl variants

Note: Data derived from docking, solubility assays, and cytotoxicity screens in referenced studies.

Data Contradiction and Reproducibility

Q. What experimental controls are essential to ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Answer :
  • Plasma stability assays : Incubate compound in mouse/human plasma (37°C, 24 hrs) with EDTA to inhibit metalloproteases. Use LC-MS to quantify degradation (t₁/₂ > 6 hrs acceptable) .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms (fluorogenic substrates) to identify metabolism-driven variability .
  • Vehicle controls : Use DMSO (<0.1% v/v) to avoid solvent interference in in vivo models (e.g., zebrafish or murine PK studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.